molecular formula C11H20N2O B13192511 N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide

N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide

Cat. No.: B13192511
M. Wt: 196.29 g/mol
InChI Key: SYGPUSNPDIXPMD-UHFFFAOYSA-N
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Description

N-[(3-Aminocyclobutyl)methyl]cyclopentanecarboxamide is a cyclopentane-based carboxamide derivative featuring a 3-aminocyclobutylmethyl substituent. Cyclopentanecarboxamide scaffolds are notable for their conformational rigidity, which enhances binding affinity to biological targets such as enzymes and receptors .

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide

InChI

InChI=1S/C11H20N2O/c12-10-5-8(6-10)7-13-11(14)9-3-1-2-4-9/h8-10H,1-7,12H2,(H,13,14)

InChI Key

SYGPUSNPDIXPMD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NCC2CC(C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 3-aminocyclobutylmethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Hydrazine-Carbonothioyl Derivatives ()

Several cyclopentanecarboxamide derivatives with hydrazine-carbonothioyl moieties exhibit distinct synthetic and physicochemical properties:

Compound ID Yield (%) Melting Point (°C) Key Substituent
2.12 59 158–161 2-Phenoxyacetyl
2.13 63 148–150 2-(Phenylthio)acetyl
2.14 66 193–195 Benzoyl
2.15 56 195–197 2-Aminobenzoyl

Key Observations :

  • The benzoyl-substituted derivative (2.14) achieves the highest yield (66%), suggesting superior synthetic efficiency.
  • Electron-withdrawing groups (e.g., phenylthio in 2.13) correlate with lower melting points, likely due to reduced crystallinity.

Fentanyl Analogs ()

Cyclopentyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide) shares the cyclopentanecarboxamide core but incorporates a piperidinyl-phenethyl pharmacophore. This modification enhances µ-opioid receptor binding, distinguishing it from simpler carboxamides like N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide .

Tetrazole and Indole Derivatives ()

  • N-(3-Aminocyclobutyl)-1H-tetrazole-5-carboxamide (ZINC87440467): This analog replaces the cyclopentane ring with a tetrazole group, a bioisostere for carboxylic acids. It was identified as a top candidate in virtual screening against Leishmania mexicana, highlighting the importance of heterocyclic substituents in antiparasitic activity .
  • 2-Cyclopentyl-1H-indole (96): Synthesized from N-(o-tolyl)cyclopentanecarboxamide, this compound exhibits moderate yield (40%) and a melting point of 80–82°C. Its indole core contrasts with the aminocyclobutyl group in the target compound, affecting solubility and target selectivity .

Physicochemical Properties of Methoxyphenyl Analogs ()

N-[(2-Methoxyphenyl)methyl]cyclopentanecarboxamide serves as a benchmark for lipophilicity and bioavailability:

Property Value
Molecular Weight 233.31 g/mol
logP 2.70
Hydrogen Bond Donors 1
Polar Surface Area 32.84 Ų

The high logP value (2.70) suggests favorable membrane permeability, a trait likely shared by this compound due to its hydrophobic cyclopentane and cyclobutyl groups .

Cyclobutane vs. Cyclopentane Carboxamides ()

N-[3-(Aminomethyl)phenyl]cyclobutanecarboxamide (CAS: 926247-04-3) replaces the cyclopentane ring with a smaller cyclobutane. This structural change increases ring strain but may enhance binding to compact enzymatic pockets, illustrating the trade-off between stability and target affinity .

Biological Activity

N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide is a compound of interest in medicinal chemistry and biological research due to its potential applications in various therapeutic areas. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C10H17N2OC_{10}H_{17}N_{2}O and a molecular weight of approximately 183.26 g/mol. Its structure features a cyclopentane ring and an aminocyclobutane moiety, which contribute to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity. Additionally, the carboxamide group may participate in various biochemical reactions, modulating enzymatic activities or receptor functions.

Biological Activity Overview

  • Enzyme Inhibition :
    • This compound has been studied for its potential to inhibit fatty acid synthase (FASN), an enzyme implicated in cancer progression and metabolic disorders. Inhibition of FASN can lead to reduced lipid synthesis, which is crucial for tumor growth and survival .
  • Cell Proliferation :
    • Research indicates that this compound may affect cell proliferation rates in cancer cell lines by modulating pathways associated with lipid metabolism .
  • Receptor Binding :
    • The compound's structural features allow it to act as a ligand for various receptors, potentially influencing signaling pathways related to cell growth and differentiation.

Case Studies

  • FASN Inhibition in Cancer :
    • A study demonstrated that compounds targeting FASN could significantly inhibit the growth of breast cancer cells. Elevated FASN levels correlate with poor prognosis in various cancers, making it a valuable target for therapeutic intervention .
  • Metabolic Effects :
    • In models of diabetes, FASN inhibitors have shown promise in reducing glucose levels, suggesting that this compound could have implications beyond oncology, potentially aiding in metabolic regulation .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-aminocyclobutyl)cyclobutanecarboxamideCyclobutane ringEnzyme substrate studies, potential FASN inhibition
N-(3-aminocyclopentyl)cyclopentanecarboxamideCyclopentane ringSimilar enzyme interactions but different steric effects
N-(3-aminocyclohexyl)cyclohexanecarboxamideCyclohexane ringDifferent reactivity due to increased ring size

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